1,1,1-trifluoro-N-[13-oxo-10,16-di(pyren-4-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide
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Overview
Description
1,1,1-trifluoro-N-[13-oxo-10,16-di(pyren-4-yl)-12,14-dioxa-13λ5-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide is a complex organic compound with a unique structure that includes multiple aromatic rings and a phosphorus-containing pentacyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-[13-oxo-10,16-di(pyren-4-yl)-12,14-dioxa-13λ5-phosphapentacyclo[138002,1103,8The reaction conditions typically require the use of strong bases, such as potassium hydride (KH) or sodium hydride (NaH), and high temperatures to facilitate the formation of the complex structure .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
1,1,1-trifluoro-N-[13-oxo-10,16-di(pyren-4-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the phosphorus atom or other functional groups.
Substitution: The aromatic rings and the phosphorus-containing core can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce phosphines or phosphine oxides .
Scientific Research Applications
1,1,1-trifluoro-N-[13-oxo-10,16-di(pyren-4-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-N-[13-oxo-10,16-di(pyren-4-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-N-phenyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide: This compound has a similar trifluoromethyl and methanesulfonamide structure but lacks the complex pentacyclic phosphorus-containing core.
N,N-Bis(trifluoromethylsulfonyl)aniline: Another related compound with similar functional groups but a simpler aromatic structure.
Uniqueness
1,1,1-trifluoro-N-[13-oxo-10,16-di(pyren-4-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide is unique due to its complex structure, which includes multiple aromatic rings and a phosphorus-containing pentacyclic framework. This complexity provides it with distinct chemical and physical properties, making it valuable for various scientific and industrial applications .
Biological Activity
1,1,1-Trifluoro-N-[13-oxo-10,16-di(pyren-4-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide is a complex organic compound notable for its unique structural characteristics and potential biological activities. Its intricate architecture includes multiple phenyl and phosphorous units that may contribute to its reactivity and biological interactions.
The compound has the following chemical properties:
- Chemical Formula : C49H29F3NO5PS
- Molecular Weight : Approximately 831.15 g/mol
These properties suggest a high degree of complexity that could influence its biological behavior.
Mechanisms of Biological Activity
Research into the biological activity of this compound is still in preliminary stages; however, several potential mechanisms have been hypothesized based on related compounds:
- Antioxidant Activity : The presence of phenyl and pyrene groups suggests potential antioxidant properties due to their ability to scavenge free radicals.
- Anticancer Properties : Similar compounds have demonstrated cytotoxic effects on various cancer cell lines; thus, this compound may exhibit similar activity.
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit certain enzymes which could lead to therapeutic applications in metabolic disorders.
Table 1: Related Compounds and Their Biological Activities
Compound Name | Structure Features | Biological Activity |
---|---|---|
Phenanthrenequinone | Oxidized form of phenanthrene | Strong cytotoxicity against cancer cells |
Trifluoromethylbenzene | Trifluoromethyl group on benzene | Moderate antimicrobial activity |
Sulfanilamide | Simple sulfonamide structure | Antimicrobial properties |
These comparisons highlight the unique complexity of this compound relative to simpler structures.
Synthesis and Optimization
The synthesis of this compound involves multiple steps that require careful optimization to achieve high yields and purity:
- Initial Synthesis : Combining appropriate precursors under controlled conditions.
- Purification : Utilizing chromatography techniques to isolate the desired product.
- Characterization : Employing NMR and mass spectrometry for structural confirmation.
Future Directions
Further research is necessary to elucidate the specific biological mechanisms at play with this compound:
- In vitro Studies : Testing against various cell lines to assess cytotoxicity.
- In vivo Studies : Evaluating therapeutic efficacy in animal models.
- Mechanistic Studies : Investigating the pathways affected by the compound.
Properties
Molecular Formula |
C53H29F3NO5PS |
---|---|
Molecular Weight |
879.8 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-[13-oxo-10,16-di(pyren-4-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide |
InChI |
InChI=1S/C53H29F3NO5PS/c54-53(55,56)64(59,60)57-63(58)61-51-43(41-27-35-15-5-11-29-21-23-31-13-7-19-39(41)47(31)45(29)35)25-33-9-1-3-17-37(33)49(51)50-38-18-4-2-10-34(38)26-44(52(50)62-63)42-28-36-16-6-12-30-22-24-32-14-8-20-40(42)48(32)46(30)36/h1-28H,(H,57,58) |
InChI Key |
GRDVSQXGMCDQEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC7=CC=CC8=C7C9=C(C=CC=C69)C=C8)OP(=O)(O3)NS(=O)(=O)C(F)(F)F)C1=CC2=CC=CC3=C2C2=C(C=CC=C12)C=C3 |
Origin of Product |
United States |
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